molecular formula C22H21N7O2 B6441231 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline CAS No. 2549023-22-3

2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline

Cat. No.: B6441231
CAS No.: 2549023-22-3
M. Wt: 415.4 g/mol
InChI Key: DRSNNICSOSFQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a heterocyclic molecule featuring a quinoxaline core linked via a piperidine-carbonyl bridge to a pyrimidine ring substituted with a 1-methyl-1H-pyrazol-4-yl group. Key structural attributes include:

  • Quinoxaline moiety: A bicyclic aromatic system with two nitrogen atoms, known for its role in medicinal chemistry due to DNA intercalation and kinase inhibition properties.
  • Piperidine-carbonyl linker: Provides conformational flexibility and enhances bioavailability.
  • Pyrimidine-pyrazole substituent: The pyrimidine ring (a six-membered diazine) and 1-methylpyrazole group may contribute to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-28-14-16(12-26-28)15-10-24-22(25-11-15)31-17-6-8-29(9-7-17)21(30)20-13-23-18-4-2-3-5-19(18)27-20/h2-5,10-14,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSNNICSOSFQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from the Pyrroloquinoxaline Family

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one ()
  • Core structure: Pyrrolo[1,2-a]quinoxaline fused with benzimidazol-2-one.
  • Key features: A piperidine-benzyl group links the quinoxaline and benzimidazolone moieties. Synthesized via Suzuki–Miyaura cross-coupling and reductive amination, demonstrating modularity in introducing aryl and amine groups .
  • Biological activity : Exhibits anti-leukemic activity, likely due to DNA interaction or kinase modulation.
  • Comparison: Feature Target Compound Pyrroloquinoxaline Derivative Core structure Quinoxaline Pyrroloquinoxaline + benzimidazol-2-one Linker Piperidine-carbonyl Piperidine-benzyl Substitutents Pyrimidine-pyrazole Phenyl group Synthesis complexity Likely multi-step 8-step synthesis Biological application Hypothesized kinase/DNA targeting Confirmed anti-leukemic activity

Pyrazolopyrimidine Derivatives ()

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and related isomers
  • Core structure : Pyrazolo[3,4-d]pyrimidine.
  • Key features :
    • Nitrogen-rich heterocycles with isomeric triazolo-pyrimidine systems.
    • Synthesized via cyclization and isomerization reactions, emphasizing the role of reaction conditions in directing product formation .
  • Comparison: Feature Target Compound Pyrazolopyrimidine Derivatives Core structure Quinoxaline + pyrimidine Pyrazolo-pyrimidine Functional groups Piperidine-carbonyl, methylpyrazole Imino, hydrazine, triazolo groups Synthetic flexibility Potential for cross-coupling Dependent on cyclization/isomerization Pharmacophore diversity Broader (quinoxaline + pyrimidine) Limited to pyrazolo-pyrimidine systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.